Barium tetracyanoplatinate tetrahydrate

Neutron Diffraction Crystal Structure Quasi-One-Dimensional Materials

Choose Ba[Pt(CN)₄]·4H₂O (CAS 13755-32-3) for its structurally defined Pt-Pt intrachain distance of 3.321 Å, a critical parameter for reproducible quasi-1D conductor and pressure-tunable optical research. Unlike generic substitutions, the Ba²⁺ cation uniquely determines crystal packing, optical tuning range, and aqueous nucleation kinetics. Available at Premion® grade (99.99% metals basis) with batch-to-batch assayed Pt (37.78–38.74%) to minimize spectroscopic interference.

Molecular Formula C4H8BaN4O4Pt
Molecular Weight 508.54 g/mol
CAS No. 13755-32-3
Cat. No. B080669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium tetracyanoplatinate tetrahydrate
CAS13755-32-3
Molecular FormulaC4H8BaN4O4Pt
Molecular Weight508.54 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2]
InChIInChI=1S/4CN.Ba.4H2O.Pt/c4*1-2;;;;;;/h;;;;;4*1H2;/q4*-1;+2;;;;;+2
InChIKeyBPPJDVBPBCBVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Tetracyanoplatinate Tetrahydrate CAS 13755-32-3: Procurement-Relevant Physicochemical and Structural Baseline


Barium tetracyanoplatinate(II) tetrahydrate (Ba[Pt(CN)₄]·4H₂O, CAS 13755-32-3) is a yellow-green crystalline coordination compound belonging to the Mx[Pt(CN)₄]·nH₂O family of quasi-one-dimensional materials [1]. The compound features square-planar [Pt(CN)₄]²⁻ anions stacked in columns with Pt-Pt intrachain distances of 3.321 Å, forming a tetragonal crystal lattice with unit cell parameters a = 7.788(1) Å, c = 6.975(1) Å, and V = 422.8 ų at 298 K [2]. Commercial availability includes high-purity grades (99.99% metals basis) with a formula weight of 508.56 g/mol (436.50 anhydrous), density of 3.05 g/mL, and decomposition at 100°C .

Why Generic Substitution of Barium Tetracyanoplatinate Tetrahydrate Fails: Cation-Dependent Structure-Property Relationships in the TCP Family


Generic substitution among tetracyanoplatinate(II) (TCP) salts is not scientifically justifiable because the identity of the counter-cation (M = Ba²⁺, K⁺, Mg²⁺, Ca²⁺, Sr²⁺, etc.) directly governs the crystal packing geometry, the Pt-Pt intrachain spacing (R), and the resulting electronic band structure [1]. The optical transition energies across the Mx[Pt(CN)₄]·nH₂O series can be positioned anywhere from the near ultraviolet to the red region solely by cation selection, a direct consequence of cation-dependent Pt-Pt distances [1]. Furthermore, hydrated versus dehydrated phases of the same alkaline earth tetracyanoplatinates exhibit distinct lattice constants and stacking arrangements, meaning that even nominally similar compounds differ in their fundamental structural parameters [2]. The quantitative evidence presented below demonstrates that Ba[Pt(CN)₄]·4H₂O occupies a specific, non-interchangeable position within this parameter space.

Barium Tetracyanoplatinate Tetrahydrate CAS 13755-32-3: Quantitative Evidence of Differentiation from In-Class Analogs


Precise Pt-Pt Intrachain Distance of 3.321 Å via Neutron Diffraction: The Structural Basis for Electronic Properties

Barium tetracyanoplatinate(II) tetrahydrate exhibits a precise Pt-Pt intrachain spacing of 3.321 Å, as determined by single-crystal neutron diffraction at 298 K [1]. This distance is fundamental to the compound's quasi-one-dimensional electronic behavior, as it directly influences the overlap of Pt 5dz² orbitals along the stacking axis. In comparison, the anhydrous rubidium analog Rb₂[Pt(CN)₄] crystallizes with significantly different unit cell parameters (a = 11.1432 Å, b = 7.4382 Å, c = 11.1896 Å in space group Imma), reflecting a distinct stacking architecture [2]. The 3.321 Å Pt-Pt distance in the barium salt is a non-adjustable structural constant that determines its characteristic optical absorption edge and luminescence emission.

Neutron Diffraction Crystal Structure Quasi-One-Dimensional Materials

Optical Band Gap of ~2.1 eV: Distinctive Semiconducting Behavior Relative to Other TCP Salts

Barium tetracyanoplatinate(II) tetrahydrate possesses an optical band gap of approximately 2.1 eV, placing it in the semiconductor regime . This value differs markedly from the metallic-gold luster and high room-temperature conductivity observed in partially oxidized TCP salts such as K₂[Pt(CN)₄]Br₀.₃·3H₂O (Krogmann's salt) and the cation-deficient conductors M₁.₇₅[Pt(CN)₄]·1.5H₂O (M = K, Rb, Cs) [1][2]. The band gap of the barium salt is a direct consequence of its fully divalent, non-partially-oxidized state and its specific Pt-Pt spacing of 3.321 Å. Computational studies using GGA functionals suggest an underestimated band gap of ~1.53 eV for the isostructural deuterated analog, confirming the semiconducting nature of this material class [3].

Optical Band Gap Semiconducting Materials Electronic Structure

Hydrostatic Pressure Response: Anomalously Large Red Shift in Absorption and Luminescence Spectra Up to 5.4 kbar

Under hydrostatic pressures up to 5.4 kbar, polycrystalline barium tetracyanoplatinate(II) tetrahydrate exhibits an anomalously large red shift in both its absorption and luminescence spectra [1]. This behavior is shared with the magnesium and potassium salts of TCP but occurs with compound-specific pressure coefficients due to the cation-dependent initial Pt-Pt spacing. For the magnesium salt, X-ray powder diffraction measurements up to 70 kbar revealed that the Pt-Pt distance decreases from 3.16 Å to 2.93 Å, corresponding to a 7.3% linear compressibility along the chain axis, with the most rapid contraction occurring in the low-pressure region up to ~20 kbar [1]. The barium salt, with its larger initial Pt-Pt spacing of 3.321 Å, is expected to exhibit a distinct compression response. The red shift in the absorption spectra is quantitatively attributed to electrostatic stabilization of the intramolecular 5dz²→6pz transition due to the decrease in intermolecular distance and the consequent increase in intermolecular charge-transfer character [1].

High-Pressure Spectroscopy Optical Tuning One-Dimensional Materials

Homogeneous Nucleation Behavior from Aqueous Solution: Embryo Mean Lifetime Distinguishes Ba from Ca and Mg TCP Salts

The homogeneous nucleation behavior of barium tetracyanoplatinate(II) from aqueous solution differs measurably from that of its calcium and magnesium analogs. Using the droplet technique, the mean lifetime of an embryo in the homogeneous nucleation process was studied for all three alkaline earth tetracyanoplatinates(II) under identical conditions of supersaturation generated by selective solvent extraction into silicone oil [1]. Crystallization was monitored by photomicrography using plane-polarized light. The experimental data for all three salts were analyzed using both the classical nucleation model and the mean lifetime model of Carlier and Frisch, yielding calculated interfacial energy values for each cation system [1]. The consistent agreement between models across the three salts validates the comparative nucleation parameters, confirming that the barium salt exhibits distinct crystallization kinetics from the Ca and Mg analogs.

Crystal Growth Nucleation Kinetics Solution Chemistry

Commercial Purity Grade: 99.99% Metals Basis Enables Reproducible Research and High-Precision Applications

Barium tetracyanoplatinate(II) tetrahydrate is commercially available at a purity of 99.99% (metals basis) under the Premion® grade from Alfa Aesar (now Thermo Scientific Chemicals) . This purity level is specified on a metals basis, meaning that non-metallic impurities and volatile components are excluded from the purity calculation, ensuring that the reported value reflects the actual transition metal content. In comparison, many potassium tetracyanoplatinate(II) products are offered at lower purity grades (typically 98% to 99%) and are frequently supplied as trihydrate or unspecified hydrate forms [1]. The availability of a defined, ultra-high-purity tetrahydrate with a precisely specified platinum assay range (37.78–38.74% Pt) provides procurement confidence for applications where trace metal contamination would compromise experimental reproducibility or device performance .

High-Purity Materials Trace Metal Analysis Quality Control

Barium Tetracyanoplatinate Tetrahydrate CAS 13755-32-3: Evidence-Backed Application Scenarios for Scientific Procurement


Precursor for Partially Oxidized Quasi-1D Conducting Complexes: Neutron Diffraction Confirms Ideal Stacking Geometry

Barium tetracyanoplatinate(II) tetrahydrate serves as a structurally characterized precursor for synthesizing partially oxidized conducting complexes, as demonstrated by the neutron diffraction study that established its precise Pt-Pt intrachain distance of 3.321 Å and tetragonal crystal lattice (a = 7.788 Å, c = 6.975 Å) [1]. The well-defined Pt-Pt spacing provides a reproducible starting geometry for partial oxidation studies, where controlled removal of electrons from the dz² band yields metallic conductivity. This structural baseline is essential for correlating oxidation state with the resulting electronic properties, a requirement for systematic materials development in low-dimensional conductor research.

Pressure-Dependent Optical Studies and Tunable Photonic Materials: Distinct Pressure-Response Window

For researchers investigating pressure-tunable optical materials, barium tetracyanoplatinate(II) tetrahydrate offers a distinct pressure-response window governed by its initial Pt-Pt spacing of 3.321 Å. As established by the direct comparative study of Mg, Ba, and K TCP salts under hydrostatic pressures up to 5.4 kbar, all three compounds exhibit anomalously large red shifts, but the initial Pt-Pt distance—which differs for each cation—determines the starting optical gap and the accessible tuning range [2]. The barium salt occupies a specific position in this cation-dependent tuning space, enabling continuous optical modulation via pressure application that is not interchangeable with Mg or K analogs.

Controlled Crystallization and Thin-Film Deposition: Cation-Specific Nucleation Kinetics

In applications requiring controlled crystallization from aqueous solution—such as thin-film deposition, single-crystal growth, or nanostructure synthesis—barium tetracyanoplatinate(II) exhibits nucleation kinetics that differ measurably from calcium and magnesium analogs. The droplet technique study of homogeneous nucleation established that the mean embryo lifetime and calculated interfacial energy for Ba, Ca, and Mg TCP salts are cation-specific [3]. This differential nucleation behavior must be accounted for when designing crystallization protocols; substituting the barium salt with a calcium or magnesium analog will alter the nucleation rate and crystal size distribution under identical supersaturation conditions.

Ultra-High-Purity Starting Material for Spectroscopic and Electronic Device Research

For research applications where trace metal impurities would compromise spectroscopic measurements or electronic device performance, the commercially available 99.99% (metals basis) purity grade of barium tetracyanoplatinate(II) tetrahydrate provides a defined, ultra-high-purity starting material . The Premion® grade with a specified platinum assay range of 37.78–38.74% ensures batch-to-batch reproducibility and minimizes the confounding effects of transition metal contaminants. This purity specification is particularly relevant for optical absorption, luminescence, and pressure-dependent studies where even ppm-level impurities can introduce spurious absorption features or alter charge transport characteristics.

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